Cas no 1599150-42-1 (1-(3-Methylpyrrolidin-3-yl)ethan-1-one)

1-(3-Methylpyrrolidin-3-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- SCHEMBL16849199
- 1-(3-Methylpyrrolidin-3-yl)ethan-1-one
- 1599150-42-1
- EN300-795573
-
- Inchi: 1S/C7H13NO/c1-6(9)7(2)3-4-8-5-7/h8H,3-5H2,1-2H3
- InChI Key: FXEOWMXUVAUAAQ-UHFFFAOYSA-N
- SMILES: O=C(C)C1(C)CNCC1
Computed Properties
- Exact Mass: 127.099714038g/mol
- Monoisotopic Mass: 127.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 29.1Ų
1-(3-Methylpyrrolidin-3-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-795573-5.0g |
1-(3-methylpyrrolidin-3-yl)ethan-1-one |
1599150-42-1 | 95% | 5.0g |
$2858.0 | 2024-05-22 | |
Enamine | EN300-795573-0.1g |
1-(3-methylpyrrolidin-3-yl)ethan-1-one |
1599150-42-1 | 95% | 0.1g |
$867.0 | 2024-05-22 | |
Enamine | EN300-795573-10.0g |
1-(3-methylpyrrolidin-3-yl)ethan-1-one |
1599150-42-1 | 95% | 10.0g |
$4236.0 | 2024-05-22 | |
Enamine | EN300-795573-1.0g |
1-(3-methylpyrrolidin-3-yl)ethan-1-one |
1599150-42-1 | 95% | 1.0g |
$986.0 | 2024-05-22 | |
Enamine | EN300-795573-0.5g |
1-(3-methylpyrrolidin-3-yl)ethan-1-one |
1599150-42-1 | 95% | 0.5g |
$946.0 | 2024-05-22 | |
Enamine | EN300-795573-0.25g |
1-(3-methylpyrrolidin-3-yl)ethan-1-one |
1599150-42-1 | 95% | 0.25g |
$906.0 | 2024-05-22 | |
Enamine | EN300-795573-2.5g |
1-(3-methylpyrrolidin-3-yl)ethan-1-one |
1599150-42-1 | 95% | 2.5g |
$1931.0 | 2024-05-22 | |
Enamine | EN300-795573-0.05g |
1-(3-methylpyrrolidin-3-yl)ethan-1-one |
1599150-42-1 | 95% | 0.05g |
$827.0 | 2024-05-22 |
1-(3-Methylpyrrolidin-3-yl)ethan-1-one Related Literature
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
Additional information on 1-(3-Methylpyrrolidin-3-yl)ethan-1-one
Introduction to 1-(3-Methylpyrrolidin-3-yl)ethan-1-one (CAS No. 1599150-42-1) and Its Emerging Applications in Chemical Biology
1-(3-Methylpyrrolidin-3-yl)ethan-1-one, identified by the chemical identifier CAS No. 1599150-42-1, is a significant compound in the realm of chemical biology and pharmaceutical research. This heterocyclic ketone derivative has garnered attention due to its unique structural properties and potential applications in drug discovery, molecular recognition, and synthetic chemistry. The compound’s molecular framework, featuring a methylpyrrolidine core linked to an acetyl group, positions it as a versatile scaffold for medicinal chemistry investigations.
The structure of 1-(3-Methylpyrrolidin-3-yl)ethan-1-one exhibits a balance of lipophilicity and hydrogen bonding capabilities, making it an attractive candidate for modulating biological pathways. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents targeting neurological and inflammatory disorders. The 3-methylpyrrolidin-3-yl moiety, in particular, has been recognized for its ability to enhance binding affinity to specific protein targets, thereby improving the pharmacological profile of derived compounds.
In the context of modern drug discovery, 1-(3-Methylpyrrolidin-3-yl)ethan-1-one has been explored as a precursor for designing small-molecule inhibitors. Research published in leading journals demonstrates its utility in generating derivatives with enhanced metabolic stability and improved solubility profiles. These attributes are critical for advancing candidates into clinical trials, where pharmacokinetic efficiency is paramount. The compound’s versatility has also been leveraged in the development of kinase inhibitors, which are pivotal in treating cancers and chronic inflammatory diseases.
One of the most compelling aspects of CAS No. 1599150-42-1 is its role in computational chemistry simulations. Advanced modeling techniques have been employed to predict its interactions with biological targets, providing insights into potential drug-receptor binding mechanisms. These simulations have not only accelerated the design process but also enabled the optimization of lead compounds with minimal experimental screening. The integration of machine learning algorithms has further refined the understanding of how modifications to the methylpyrrolidine scaffold can influence biological activity.
The synthetic pathways for producing 1-(3-Methylpyrrolidin-3-yl)ethan-1-one have been refined to ensure high yield and purity, making it accessible for large-scale applications. Modern synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric synthesis, have been employed to enhance efficiency and selectivity. These advancements have reduced production costs and environmental impact while maintaining the compound’s integrity for research purposes.
Current research is exploring the potential of 1-(3-Methylpyrrolidin-3-yl)ethan-1-one in neurological disorder therapeutics. Studies indicate that derivatives of this compound exhibit promising effects on neurotransmitter systems involved in conditions such as Parkinson’s disease and Alzheimer’s disease. The ability of the methylpyrrolidine moiety to modulate receptor activity without significant off-target effects makes it a valuable building block for next-generation neuroprotective agents.
Furthermore, the compound has shown promise in anti-inflammatory applications. Research suggests that certain derivatives can inhibit key enzymes involved in inflammatory pathways, such as COX and LOX enzymes, without inducing adverse effects commonly associated with non-selective inhibitors. This selectivity is crucial for developing treatments that target inflammation while minimizing systemic toxicity.
The growing interest in green chemistry has also influenced the synthesis of CAS No. 1599150-42-1, with efforts focused on reducing hazardous waste and energy consumption. Solvent-free reactions and catalytic processes have been explored to align with sustainable practices, ensuring that the production of this compound remains environmentally responsible.
As computational tools continue to evolve, so does our understanding of how modifications to the core structure can enhance biological activity. The integration of artificial intelligence into drug discovery pipelines has allowed researchers to predict novel derivatives of 1-(3-Methylpyrrolidin-3-yl)ethan-1-one with high accuracy, expediting the identification of lead compounds for further development.
In conclusion, CAS No. 1599150-42-1 represents a cornerstone in modern chemical biology research due to its structural versatility and broad range of potential applications. From inhibiting kinases to modulating neurotransmitter systems, this compound continues to inspire innovation across multiple therapeutic areas. As research progresses, it is anticipated that new derivatives will emerge with even greater efficacy and safety profiles, solidifying its role as a vital tool in pharmaceutical development.
1599150-42-1 (1-(3-Methylpyrrolidin-3-yl)ethan-1-one) Related Products
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)



